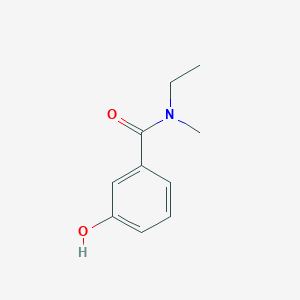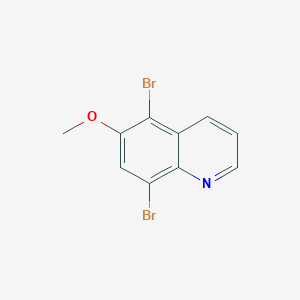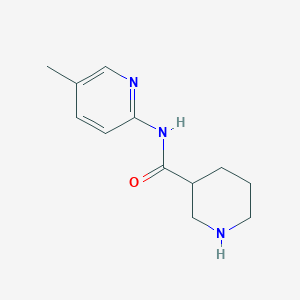
N-エチル-3-ヒドロキシ-N-メチルベンザミド
概要
説明
N-ethyl-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzene ring
科学的研究の応用
N-ethyl-3-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
N-Ethyl-3-hydroxy-N-methylbenzamide, structurally similar to N,N-Diethyl-3-methylbenzamide (DEET), is a potent insect repellent . The primary targets of this compound are insects, where it acts as a deterrent.
Mode of Action
It is known that deet, a structurally similar compound, acts as a metal–organic framework synthesis solvent with phase-directing capabilities . This suggests that N-Ethyl-3-hydroxy-N-methylbenzamide may interact with its targets in a similar manner, altering their behavior and deterring them from approaching.
Biochemical Pathways
It is known that deet-loaded metal–organic frameworks (mofs) can be leveraged in controlled-release insect repellent formulations . This suggests that N-Ethyl-3-hydroxy-N-methylbenzamide may also affect similar pathways, leading to downstream effects such as the deterrence of insects.
Pharmacokinetics
DEET is known for its slow evaporation rate, which permits a longer duration of protection than more-volatile repellents . This suggests that N-Ethyl-3-hydroxy-N-methylbenzamide may also have a slow evaporation rate, leading to prolonged bioavailability.
Result of Action
It is known that deet, a structurally similar compound, can serve as a metal–organic framework synthesis solvent . This suggests that N-Ethyl-3-hydroxy-N-methylbenzamide may have similar effects, potentially altering the behavior of insects at a molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Ethyl-3-hydroxy-N-methylbenzamide. For instance, the presence of moisture and/or liquid water is known to cause structural degradation and eventual hydrolysis of MOF-5, a metal–organic framework . This suggests that environmental conditions such as humidity could potentially influence the action and efficacy of N-Ethyl-3-hydroxy-N-methylbenzamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-hydroxy-N-methylbenzamide typically involves the reaction of 3-hydroxybenzoyl chloride with N-ethyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-3-hydroxy-N-methylbenzamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as copper-based metal-organic frameworks, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-ethyl-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield N-ethyl-3-oxo-N-methylbenzamide, while reduction can regenerate the original compound.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but different functional groups.
3-Hydroxy-N-methylbenzamide: Lacks the ethyl group present in N-ethyl-3-hydroxy-N-methylbenzamide.
N-Methylbenzamide: Lacks both the ethyl and hydroxyl groups.
Uniqueness
N-ethyl-3-hydroxy-N-methylbenzamide is unique due to the presence of both ethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications .
特性
IUPAC Name |
N-ethyl-3-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)10(13)8-5-4-6-9(12)7-8/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLQYLHYIEKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)


![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)





![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)

